molecular formula C5H10N3O2- B1262073 4-Carbamimidamidobutanoate

4-Carbamimidamidobutanoate

Cat. No.: B1262073
M. Wt: 144.15 g/mol
InChI Key: TUHVEAJXIMEOSA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Carbamimidamidobutanoate (IUPAC name: 4-carbamimidamidobutanoic acid) is a guanidino-substituted derivative of butanoic acid. Its molecular formula is C₅H₁₁N₃O₂, with the SMILES notation O=C(O)CCCNC(=[N@H])N and InChI identifier InChI=1S/C5H11N3O2/c6-5(7)8-3-1-2-4(9)10/h1-3H2,(H,9,10)(H4,6,7,8) . The compound features a carbamimidamide (guanidine) group attached to the fourth carbon of a butanoic acid backbone, conferring unique basicity and reactivity. It is structurally related to arginine, a conditionally essential amino acid, but lacks the alpha-amino group, distinguishing its biochemical role .

Properties

Molecular Formula

C5H10N3O2-

Molecular Weight

144.15 g/mol

IUPAC Name

4-(diaminomethylideneamino)butanoate

InChI

InChI=1S/C5H11N3O2/c6-5(7)8-3-1-2-4(9)10/h1-3H2,(H,9,10)(H4,6,7,8)/p-1

InChI Key

TUHVEAJXIMEOSA-UHFFFAOYSA-M

Canonical SMILES

C(CC(=O)[O-])CN=C(N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Dimethylamino)butanoic Acid

This compound (CAS: 693-11-8) shares the butanoic acid backbone but replaces the guanidino group with a dimethylamino (-N(CH₃)₂) substituent. Its molecular formula is C₆H₁₃NO₂, differing by one additional carbon and two hydrogens compared to 4-carbamimidamidobutanoate. The dimethylamino group imparts moderate basicity, contrasting with the strong basicity of the guanidino group. Applications include its use as a biochemical reagent in pH-sensitive studies and organic synthesis intermediates .

Guanidinoacetic Acid

Compared to this compound, GAA has a shorter carbon chain (C₂ vs. C₄) and is a precursor in creatine biosynthesis. This highlights how chain length and substitution position influence metabolic roles.

Research Findings and Comparative Analysis

Functional Group Impact on Properties

  • Basicity: The guanidino group in this compound has a pKa of ~12.5, making it highly protonated at physiological pH. In contrast, the dimethylamino group in 4-(dimethylamino)butanoic acid has a pKa of ~10.5, reducing its charge under similar conditions .
  • Solubility: this compound’s polar guanidino group enhances water solubility, whereas 4-(dimethylamino)butanoic acid’s solubility depends on pH due to its weaker basicity.

Data Table: Comparative Overview

Compound Molecular Formula CAS Number Functional Groups Key Applications
This compound C₅H₁₁N₃O₂ N/A Guanidino, Carboxylate Enzyme inhibition, biochemical research
4-(Dimethylamino)butanoic Acid C₆H₁₃NO₂ 693-11-8 Dimethylamino, Carboxylate Organic synthesis, pH studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Carbamimidamidobutanoate
Reactant of Route 2
4-Carbamimidamidobutanoate

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